(R)-8-Hydroxywarfarin

Description

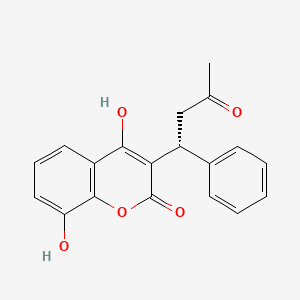

Structure

3D Structure

Properties

IUPAC Name |

4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOXPNWDGYJNB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-77-2 | |

| Record name | 8-Hydroxywarfarin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXYWARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B17XQ0EE0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-8-Hydroxywarfarin Formation by CYP1A2: A Technical Guide for Drug Development Professionals

Introduction

Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] These enantiomers exhibit distinct metabolic pathways and potencies, a critical consideration in drug development and clinical pharmacology.[2] The less potent (R)-enantiomer is primarily metabolized by cytochrome P450 (CYP) enzymes CYP1A2 and CYP3A4.[3][4] Specifically, CYP1A2 catalyzes the formation of 6- and 8-hydroxywarfarin.[3] Understanding the kinetics and experimental protocols for assessing the CYP1A2-mediated formation of (R)-8-hydroxywarfarin is paramount for predicting drug-drug interactions (DDIs), evaluating hepatic enzyme activity, and ensuring the safety and efficacy of new chemical entities (NCEs).

This guide provides an in-depth technical overview of the core principles, experimental workflows, and data interpretation related to the formation of this compound by CYP1A2. It is designed for researchers, scientists, and drug development professionals seeking to implement and understand this critical metabolic assay.

The Biochemical Landscape: CYP1A2 and Warfarin Metabolism

Human CYP1A2 is a key hepatic enzyme, constituting approximately 13% of the total CYP content in the liver.[5] It is responsible for the metabolism of about 20% of clinically used drugs, numerous procarcinogens, and several endogenous compounds.[5][6] The metabolism of (R)-warfarin by CYP1A2 is a Phase I oxidation reaction. This process is dependent on NADPH-cytochrome P450 reductase (POR), which transfers electrons from NADPH to the CYP1A2 heme center, enabling the activation of molecular oxygen and subsequent hydroxylation of the substrate.[7][8][9]

While CYP1A2 can produce both (R)-6-hydroxywarfarin and this compound, other enzymes like CYP2C19 can also contribute to the formation of these metabolites.[1][10] However, the specific activity and kinetic profile of CYP1A2 make the analysis of these pathways crucial for isolating its metabolic contribution.

Visualizing the Metabolic Pathway

The following diagram illustrates the catalytic role of CYP1A2 in the hydroxylation of (R)-warfarin.

Caption: CYP1A2-mediated hydroxylation of (R)-warfarin.

Experimental Assessment: A Step-by-Step Protocol

To quantify the formation of this compound, an in vitro assay using human liver microsomes (HLMs) or recombinant human CYP1A2 (rhCYP1A2) is the gold standard. HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a rich complement of drug-metabolizing enzymes, including CYPs and POR.[11][12][13]

Core Experimental Workflow

The following diagram outlines the comprehensive workflow for a typical in vitro CYP1A2 activity assay.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and natural compounds that interact with human cytochrome P450 1A2 and implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 reductase - Wikipedia [en.wikipedia.org]

- 8. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oyc.co.jp [oyc.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to (R)-8-Hydroxywarfarin as a Metabolite of R-Warfarin

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (R)- and (S)-enantiomers, each following distinct metabolic fates that collectively determine the drug's therapeutic window and potential for drug-drug interactions. While the metabolism of the more potent (S)-warfarin by Cytochrome P450 2C9 (CYP2C9) is extensively studied, the biotransformation of (R)-warfarin provides critical, often overlooked, insights into a patient's broader metabolic phenotype and potential interaction liabilities. This technical guide provides a comprehensive examination of (R)-8-hydroxywarfarin, a key metabolite of (R)-warfarin. We will explore the enzymatic pathways responsible for its formation, its significance as a selective biomarker for CYP2C19 activity, its secondary role as an inhibitor of S-warfarin metabolism, and detailed protocols for its in vitro generation and bioanalytical quantification. This document is intended to serve as a practical resource for researchers investigating drug metabolism, pharmacogenetics, and the complex clinical pharmacology of warfarin.

Introduction: The Stereoselective Complexity of Warfarin Metabolism

Warfarin therapy is complicated by a narrow therapeutic index and significant inter-individual variability in dose requirements.[1] This variability is largely driven by polymorphisms in genes encoding its pharmacodynamic target, Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), and the primary metabolizing enzyme for its more potent enantiomer, CYP2C9.[2] The (S)-enantiomer is 3-5 times more potent as a VKORC1 inhibitor than the (R)-enantiomer.[1] Consequently, the metabolic clearance of (S)-warfarin via CYP2C9 to its major metabolite, (S)-7-hydroxywarfarin, is a critical determinant of the anticoagulant response.[1]

However, a singular focus on (S)-warfarin overlooks the valuable information derived from the metabolic pathways of (R)-warfarin. The less potent (R)-enantiomer is cleared by a different consortium of CYP450 enzymes, primarily CYP1A2 and CYP3A4, but also, significantly, by CYP2C19.[1] The formation of hydroxylated metabolites, including this compound, provides a window into the activity of these enzymes and reveals subtle but clinically relevant interactions within the warfarin metabolic network. Understanding this pathway is not merely academic; it is essential for predicting complex drug-drug interactions and for phenotyping patients beyond the scope of CYP2C9 genetics alone.

Enzymatic Pathways of this compound Formation

The 8-hydroxylation of (R)-warfarin is a classic example of multi-enzyme catalysis, with two distinct cytochrome P450 isoforms contributing to its formation: CYP1A2 and CYP2C19.[3]

-

High-Affinity Component (CYP2C19): CYP2C19 is responsible for the high-affinity, low-capacity component of this compound formation. Kinetic studies using human liver microsomes (HLMs) pre-treated with a CYP1A2 inhibitor identified a Kₘ for this pathway in the range of 289-395 µM.[3] Studies with recombinant CYP2C19 have reported a Kₘ of approximately 73 µM.[4] This discrepancy highlights the difference between isolated recombinant systems and the more complex microsomal environment.

-

Low-Affinity Component (CYP1A2): CYP1A2 provides a low-affinity, high-capacity pathway for the same reaction, with a reported Kₘ of approximately 1.5 mM.[3]

This dual-enzyme involvement is critical. At lower, clinically relevant concentrations of R-warfarin, CYP2C19 is a significant contributor to 8-hydroxylation. The strong correlation between (R)-warfarin 8-hydroxylation and (S)-mephenytoin 4'-hydroxylation (a classic CYP2C19 marker activity) in HLM panels (r² = 0.97) firmly establishes this metabolite as a specific and reliable biomarker for CYP2C19 activity.[3][4][5]

Caption: Primary metabolic pathways of (R)-Warfarin.

Clinical and Scientific Significance

A Selective Biomarker for CYP2C19 Activity

The most compelling reason for studying this compound is its utility as a selective in vitro and in vivo probe for CYP2C19 activity.[4][5] While other reactions are catalyzed by CYP2C19, the formation of R-8-hydroxywarfarin appears to be uniquely specific, especially in comparison to the formation of R-6- and R-7-hydroxywarfarin, which are also produced by CYP1A2.[4]

Causality: Why is a CYP2C19 biomarker important? CYP2C19 exhibits significant genetic polymorphism, leading to poor, intermediate, rapid, and ultrarapid metabolizer phenotypes. These phenotypes are critical for the efficacy and safety of numerous drugs, most notably the antiplatelet agent clopidogrel, which requires CYP2C19 for its activation.[2][6] By using (R)-warfarin as a probe substrate in a panel of human liver microsomes, researchers can phenotype the samples based on their ability to form this compound, allowing for correlation with genetic data and the metabolism of other CYP2C19 substrates.

A Drug-Metabolite-Drug Interaction Pathway

While considered pharmacologically less active from an anticoagulant perspective, this compound is not inert within the metabolic system. It acts as a competitive inhibitor of CYP2C9, the enzyme responsible for clearing the more potent (S)-warfarin.[7]

Causality: How does this interaction occur? The active site of CYP2C9 can bind not only its primary substrate, (S)-warfarin, but also other structurally similar molecules, including the metabolites of the R-enantiomer. This compound exhibits intermediate inhibitory affinity for CYP2C9, with a Kᵢ value approximately three times higher than the Kₘ of S-warfarin for the enzyme.[7] This means that as this compound is formed and accumulates, it can compete with (S)-warfarin for binding to CYP2C9, thereby slowing the metabolism of the more potent enantiomer. This can lead to an unexpected increase in (S)-warfarin exposure and an overestimation of the anticoagulant effect, posing a bleeding risk. This interaction is a prime example of why a comprehensive understanding of all major metabolic pathways is crucial in drug development.

Caption: Inhibitory feedback loop in warfarin metabolism.

Quantitative Analysis: Kinetic & Inhibitory Parameters

Summarizing key quantitative data is essential for designing and interpreting experiments. The following tables consolidate reported kinetic values for the formation of this compound and its inhibitory effect on CYP2C9.

Table 1: Enzyme Kinetic Parameters for this compound Formation

| Parameter | Enzyme | Value | Experimental System | Source |

|---|---|---|---|---|

| Kₘ | CYP2C19 | ~73 µM | Recombinant CYP2C19 | [4] |

| Kₘ | CYP2C19 | 289 - 395 µM | Human Liver Microsomes | [3] |

| Vₘₐₓ | CYP2C19 | ~0.005 nmol/min/nmol P450 | Recombinant CYP2C19 | [4] |

| Kₘ | CYP1A2 | ~1500 µM | Human Liver Microsomes |[3] |

Note: Discrepancies in Kₘ values between systems are expected and reflect differences in membrane composition, P450 reductase levels, and the presence of other enzymes.

Table 2: Inhibitory Potency of this compound against CYP2C9

| Parameter | Value | Experimental System | Source |

|---|---|---|---|

| Mechanism | Competitive | Recombinant & Microsomal | [7] |

| IC₅₀ | ~12.9 µM | Recombinant CYP2C9 | [7] |

| Kᵢ | ~17.5 µM | Human Liver Microsomes |[7] |

Experimental Protocols

The following protocols provide a validated framework for the in vitro study and quantification of this compound.

Protocol: In Vitro Formation of this compound using Human Liver Microsomes

Objective: To determine the rate of this compound formation from (R)-warfarin using a pool of human liver microsomes.

Rationale: This assay simulates the hepatic metabolism of (R)-warfarin. Using pooled HLMs provides an average rate across a diverse population. The concentration of R-warfarin should be chosen carefully based on the kinetic parameters in Table 1 to probe the desired enzyme activity (e.g., a concentration below 100 µM will favor CYP2C19).

Materials:

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

-

(R)-Warfarin

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., warfarin-d₅)

-

Microcentrifuge tubes, 37°C water bath, centrifuge

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and MgCl₂ (final concentration ~3-8 mM).

-

Dilute Microsomes: Dilute the HLM stock solution in the master mix to achieve a final protein concentration of 0.2-0.5 mg/mL in the reaction.

-

Pre-incubation: Aliquot the microsomal solution into microcentrifuge tubes. Add (R)-warfarin to achieve the desired final concentration. Pre-incubate the tubes at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system (to achieve a final NADP+ concentration of ~1 mM). Vortex gently. This step is T=0.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of metabolite formation, which must be determined empirically.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Protein Removal: Vortex the tubes vigorously for 30 seconds. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification of this compound

Objective: To accurately quantify the concentration of this compound in the supernatant from the in vitro reaction.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying drug metabolites. The use of a stable isotope-labeled internal standard (IS) corrects for variations in sample preparation and instrument response. Multiple Reaction Monitoring (MRM) ensures that only the specific parent-to-fragment ion transition for the analyte and IS are monitored, eliminating interference from matrix components.

Instrumentation & Reagents:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 Reverse-Phase Column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

This compound analytical standard

-

Warfarin-d₅ (or other suitable internal standard)

Procedure:

-

Chromatographic Separation:

-

Set column temperature to 40°C.

-

Use a flow rate of 0.4 mL/min.

-

Develop a gradient elution method to separate this compound from the parent drug and other potential metabolites. A typical gradient might be:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Ramp linearly from 10% to 90% B

-

3.0-3.5 min: Hold at 90% B

-

3.5-4.0 min: Return to 10% B

-

4.0-5.0 min: Re-equilibrate at 10% B

-

-

Injection volume: 2-5 µL.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

-

Optimize source parameters (e.g., capillary voltage, source temperature) by infusing the analytical standard.

-

Set up the MRM transitions. The values below are typical and should be optimized for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) 8-Hydroxywarfarin 323.1 177.0 Warfarin (Parent) 307.1 161.0 | Warfarin-d₅ (IS) | 312.2 | 255.1 |

-

-

Data Analysis:

-

Generate a standard curve by preparing samples with known concentrations of this compound and a fixed concentration of the IS.

-

Plot the peak area ratio (Analyte/IS) against the concentration of the standard.

-

Apply a linear regression to the standard curve.

-

Quantify the amount of this compound in the experimental samples by interpolating their peak area ratios from the standard curve.

-

Conclusion

The study of this compound extends far beyond simple metabolite identification. It serves as a powerful tool for characterizing CYP2C19 activity, a critical enzyme in modern pharmacotherapy. Furthermore, its ability to inhibit CYP2C9 highlights the intricate and interconnected nature of drug metabolism, where the biotransformation of a less potent enantiomer can directly impact the clearance of its more active counterpart. For drug development professionals, this pathway underscores the necessity of a holistic approach to metabolic profiling, moving beyond the primary clearance pathways to identify potentially subtle but clinically significant interactions. The protocols and data presented in this guide offer a robust foundation for researchers to explore these phenomena, ultimately contributing to a safer and more personalized application of therapeutics.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be generated upon final review.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacogenomics of warfarin and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of this compound in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clopidogrel and warfarin pharmacogenetic tests: what is the evidence for use in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Metabolic Significance of 8-Hydroxywarfarin: A Technical Guide for Researchers

Introduction: Beyond Warfarin's Primary Action

Warfarin, a cornerstone of oral anticoagulant therapy, has a well-established mechanism of action through the inhibition of Vitamin K epoxide reductase (VKOR), which is essential for the synthesis of active clotting factors.[1][2] However, the clinical efficacy and safety of warfarin are profoundly influenced by its complex metabolism, which exhibits significant interindividual variability. The biotransformation of warfarin into its various metabolites is a critical determinant of its therapeutic window and potential for drug-drug interactions.

Historically, the focus of warfarin research has been on the parent compound and its direct anticoagulant effects. Early studies in the 1970s were pivotal in establishing the metabolic fate of warfarin in humans, identifying several hydroxylated metabolites in urine.[3] These initial investigations paved the way for a deeper understanding of how the body processes this vital medication. Among the array of metabolites discovered, 8-hydroxywarfarin has emerged as a key molecule, not for its anticoagulant properties, but as a significant biomarker for the activity of a specific metabolic pathway.

This technical guide provides an in-depth exploration of the discovery, enzymatic formation, and analytical quantification of 8-hydroxywarfarin. It is designed for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical methodologies required to study this important aspect of warfarin metabolism.

The Enzymatic Machinery: Cytochrome P450 and the Genesis of 8-Hydroxywarfarin

The formation of 8-hydroxywarfarin from the R-enantiomer of warfarin is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Two main isoforms have been identified as key players in this metabolic pathway: CYP1A2 and CYP2C19.[4]

Kinetic studies using human liver microsomes have revealed that these two enzymes exhibit different affinities for R-warfarin in the context of 8-hydroxylation. CYP2C19 acts as a high-affinity enzyme, while CYP1A2 is a low-affinity enzyme for this particular metabolic reaction.[4] This distinction is crucial for understanding the contribution of each enzyme at different concentrations of the substrate.

The formation of (R)-8-hydroxywarfarin has been shown to strongly correlate with (S)-mephenytoin 4'-hydroxylation activity, a known marker for CYP2C19.[4] This has led to the establishment of this compound as a reliable metabolic marker for CYP2C19 activity.[4][5] The clinical relevance of this lies in the well-documented genetic polymorphisms of the CYP2C19 gene, which can lead to significant variations in enzyme activity among individuals and populations, thereby influencing the metabolic profile of warfarin.

While CYP1A2 also contributes to the formation of 8-hydroxywarfarin, its role is more pronounced at higher concentrations of R-warfarin. The interplay between CYP2C19 and CYP1A2 in the 8-hydroxylation of R-warfarin highlights the complexity of drug metabolism and the need for specific probes to dissect the contributions of individual enzymes.

Visualizing the Metabolic Pathway

Caption: Metabolic pathway of R-warfarin to 8-hydroxywarfarin.

Pharmacological Activity of 8-Hydroxywarfarin

A critical aspect of understanding a drug metabolite is to characterize its own pharmacological activity. In the case of warfarin, the primary therapeutic effect is anticoagulation, achieved through the inhibition of VKORC1. The hydroxylated metabolites of warfarin, including 8-hydroxywarfarin, are generally considered to be pharmacologically inactive or significantly less active than the parent compound.[5] This metabolic conversion represents a detoxification and elimination pathway for the active drug.

While direct studies on the anticoagulant effect of 8-hydroxywarfarin are not extensively reported, the focus of research has been on its role as a biomarker and its potential to influence the metabolism of the parent drug. Several studies have investigated the ability of hydroxylated warfarin metabolites to inhibit CYP enzymes, particularly CYP2C9, which is the primary enzyme responsible for the metabolism of the more potent S-enantiomer of warfarin.[6]

Research has shown that 8-hydroxywarfarin can act as an intermediate affinity inhibitor of CYP2C9.[6] This raises the possibility of product inhibition, where the accumulation of metabolites could potentially slow down the clearance of the active drug, although the clinical significance of this is still under investigation. The primary role of 8-hydroxywarfarin in a clinical and research context remains that of a biomarker for CYP2C19 activity rather than a contributor to the anticoagulant effect.

Methodologies for the Study of 8-Hydroxywarfarin

The accurate identification and quantification of 8-hydroxywarfarin in biological matrices are essential for both research and potential clinical applications. This requires robust and sensitive analytical methods, as well as well-defined in vitro systems to study its formation.

Experimental Protocol: In Vitro Metabolism of Warfarin in Human Liver Microsomes

This protocol outlines a standard procedure for the incubation of warfarin with human liver microsomes (HLMs) to study the formation of 8-hydroxywarfarin.

1. Reagents and Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

(R,S)-Warfarin

-

8-Hydroxywarfarin standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold methanol or acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., warfarin-d5)

2. Incubation Procedure:

-

Prepare a microsomal mixture containing HLMs (e.g., 0.5 mg/mL final protein concentration) in potassium phosphate buffer.

-

Add warfarin to the microsomal mixture to achieve the desired final concentration (e.g., a range of concentrations to determine enzyme kinetics).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 10, 20, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold methanol or acetonitrile containing the internal standard.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to precipitate proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

3. Data Analysis:

-

The formation of 8-hydroxywarfarin is monitored over time.

-

The rate of formation can be used to calculate enzyme kinetic parameters such as Km and Vmax.

Visualizing the In Vitro Workflow

Sources

- 1. Warfarin - Wikipedia [en.wikipedia.org]

- 2. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Warfarin metabolism in man: identification of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of (R)-8-Hydroxywarfarin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Warfarin, a cornerstone of oral anticoagulant therapy, exhibits a narrow therapeutic index and significant interindividual variability in dose response, largely dictated by its complex metabolism. This technical guide provides a comprehensive exploration of the biological significance of (R)-8-Hydroxywarfarin, a key metabolite of the less potent (R)-enantiomer of warfarin. We delve into the enzymatic pathways governing its formation, its role as a potential biomarker for cytochrome P450 2C19 (CYP2C19) activity, its limited pharmacological activity, and its implications in drug-drug interactions. This guide is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge and practical methodologies necessary to investigate the role of this compound in the broader context of warfarin pharmacokinetics and pharmacogenomics.

Introduction: The Complexity of Warfarin Metabolism

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-form being 3 to 5 times more potent in its anticoagulant effect.[1] The metabolism of these enantiomers follows distinct pathways, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] While the potent (S)-warfarin is predominantly metabolized by CYP2C9, (R)-warfarin is cleared by multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4.[2][3] This metabolic divergence is a critical determinant of the overall anticoagulant response and a major source of variability in patient outcomes. Understanding the formation and fate of warfarin's primary metabolites is paramount for optimizing therapy and mitigating the risks of adverse events.

This guide focuses specifically on this compound, a metabolite that, while not contributing significantly to the anticoagulant effect, offers valuable insights into the activity of a key enzyme in drug metabolism, CYP2C19.

Formation of this compound: A Tale of Two Enzymes

The 8-hydroxylation of (R)-warfarin is catalyzed by two distinct cytochrome P450 isoforms: CYP1A2 and CYP2C19.[4] These enzymes exhibit different kinetic profiles for this reaction, with CYP2C19 being the high-affinity enzyme and CYP1A2 acting as a low-affinity catalyst.[4]

The Primary Role of CYP2C19

Kinetic studies in human liver microsomes have firmly established CYP2C19 as the principal enzyme responsible for the formation of this compound at therapeutic concentrations of warfarin.[4] The formation of this compound shows a strong correlation with CYP2C19 activity, as measured by the metabolism of its probe substrate, (S)-mephenytoin.[5][6] This has led to the proposal of this compound as a specific biomarker for in vivo CYP2C19 activity.[5][6][7]

Contribution of CYP1A2

While CYP2C19 is the high-affinity enzyme, CYP1A2 also contributes to the formation of this compound, albeit with a much lower affinity (higher KM value).[4] The contribution of CYP1A2 to this metabolic pathway is more likely to be significant at supratherapeutic concentrations of (R)-warfarin.

The metabolic pathway leading to the formation of this compound is depicted in the following diagram:

Caption: Figure 1: Major metabolic pathways of (R)- and (S)-warfarin.

Enzyme Kinetics

The following table summarizes the key kinetic parameters for the formation of this compound by CYP2C19.

| Enzyme | Substrate | Metabolite | KM (µM) | Reference |

| CYP2C19 | (R)-Warfarin | This compound | 330 | [4] |

Biological Significance of this compound

The primary biological significance of this compound lies not in its own pharmacological activity, but in its utility as a biomarker and its potential role in drug-drug interactions.

A Promising Biomarker for CYP2C19 Activity

Given that CYP2C19 is the high-affinity enzyme responsible for its formation, the concentration of this compound in plasma or urine can serve as a sensitive indicator of CYP2C19 metabolic function.[5][6] This has significant implications for:

-

Pharmacogenomic Studies: Assessing the impact of CYP2C19 genetic polymorphisms on drug metabolism. Individuals with reduced function alleles of CYP2C19 are expected to have lower levels of this compound.

-

Drug Development: Evaluating the potential of new chemical entities to inhibit or induce CYP2C19. A change in the formation of this compound following co-administration of a new drug can indicate a drug-drug interaction.

-

Personalized Medicine: While not yet standard clinical practice, monitoring this compound levels could potentially aid in tailoring therapies with drugs metabolized by CYP2C19.

Limited Pharmacological Activity

Hydroxywarfarin metabolites, including this compound, are generally considered to be pharmacologically inactive with respect to anticoagulation.[5] Their formation represents a detoxification and elimination pathway for the parent drug. Studies on the inhibitory potential of various hydroxywarfarins on the vitamin K epoxide reductase (VKORC1), the molecular target of warfarin, have shown them to be significantly less potent than warfarin itself.

Role in Drug-Drug Interactions

While not a potent anticoagulant itself, this compound, along with other hydroxywarfarin metabolites, can contribute to drug-drug interactions by inhibiting CYP enzymes. Specifically, 8-hydroxywarfarin has been shown to be an intermediate affinity inhibitor of CYP2C9, the primary enzyme responsible for the metabolism of the more potent (S)-warfarin.[8][9]

The clinical significance of this inhibition is dependent on the concentration of 8-hydroxywarfarin achieved in the liver. However, this finding highlights the complex interplay between warfarin metabolites and the enzymes responsible for their formation and the clearance of the active drug.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step methodology for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from established methods for the analysis of warfarin and its metabolites.[10][11]

Materials and Reagents

-

This compound analytical standard

-

Warfarin-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., Astec CHIROBIOTIC® V)

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow:

Caption: Figure 2: Experimental workflow for plasma sample preparation.

Detailed Procedure

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of this compound and warfarin-d5 in methanol.

-

Prepare a series of working standard solutions by serially diluting the this compound stock solution.

-

Prepare calibration standards (typically 8-10 non-zero concentrations) and QCs (at least three levels: low, medium, and high) by spiking the working standard solutions into drug-free human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of internal standard working solution (warfarin-d5).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: Astec CHIROBIOTIC® V (100 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 4.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to achieve separation of this compound from other metabolites and endogenous interferences.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 50°C

-

-

Mass Spectrometric Conditions (Example):

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

-

Concluding Remarks

This compound, while a minor contributor to the overall anticoagulant effect of warfarin, holds significant biological importance as a sensitive and specific biomarker for CYP2C19 activity. A thorough understanding of its formation, kinetics, and analytical quantification is crucial for researchers in pharmacology, drug metabolism, and personalized medicine. The methodologies and insights provided in this technical guide are intended to facilitate further research into the complex metabolic landscape of warfarin and to aid in the development of safer and more effective therapeutic strategies. The continued investigation of such metabolites will undoubtedly refine our understanding of drug action and interindividual variability, paving the way for more precise and personalized patient care.

References

-

Jones, D. R., & Miller, G. P. (2013). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Drug Metabolism and Disposition, 41(5), 1056-1065. Available from: [Link]

-

Jones, D. R., & Miller, G. P. (2013). Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins. Drug Metabolism and Disposition: The Biological Fate of Chemicals, 41(5), 1056–1065. Available from: [Link]

-

Ju, W., Peng, K., Yang, S., Sun, H., Sampson, M., & Wang, M. Z. (2014). A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CYP2C9 and CYP3A4 in Human Plasma. Austin journal of analytical and pharmaceutical chemistry, 1(2), 1010. Available from: [Link]

-

Miller, G. P., & Jones, D. R. (2013). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. ResearchGate. Available from: [Link]

-

Jones, D. R., Kim, S. Y., & Miller, G. P. (2010). Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Chemical research in toxicology, 23(5), 949–957. Available from: [Link]

-

Jones, D. R., Kim, S. Y., & Miller, G. P. (2010). Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin. Chemical Research in Toxicology, 23(5), 949–957. Available from: [Link]

-

Li, M., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 27(11), 3467. Available from: [Link]

-

Uno, T., Sugimoto, K., Sugawara, K., & Tateishi, T. (2008). The role of cytochrome P2C19 in R-warfarin pharmacokinetics and its interaction with omeprazole. Journal of clinical pharmacology, 48(8), 941–947. Available from: [Link]

-

Pugh, D., Kim, S. Y., & Miller, G. P. (2020). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Frontiers in pharmacology, 11, 98. Available from: [Link]

-

Li, M., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 27(11), 3467. Available from: [Link]

-

Zhang, Z. Y., Fasco, M. J., & Kaminsky, L. S. (1995). Sites of R-and S-warfarin hydroxylation by human CYPs. ResearchGate. Available from: [Link]

-

Li, M., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. Available from: [Link]

-

Wienkers, L. C., Wurden, C. J., Storch, E., Kunze, K. L., Rettie, A. E., & Trager, W. F. (1996). Formation of this compound in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19. Drug metabolism and disposition: the biological fate of chemicals, 24(5), 610–614. Available from: [Link]

-

Johnson, J. A. (2011). Clopidogrel and warfarin pharmacogenetic tests: what is the evidence for use in clinical practice?. Personalized medicine, 8(1), 59–75. Available from: [Link]

Sources

- 1. Clopidogrel and warfarin pharmacogenetic tests: what is the evidence for use in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of cytochrome P2C19 in R-warfarin pharmacokinetics and its interaction with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of this compound in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-8-Hydroxywarfarin: Structure, Metabolism, and Analysis

This guide provides a comprehensive technical overview of (R)-8-Hydroxywarfarin, a key metabolite of the widely prescribed anticoagulant, warfarin. Designed for researchers, clinical scientists, and drug development professionals, this document delves into the stereospecific metabolism of warfarin, the chemical and physical properties of the (R)-8-hydroxy metabolite, its pharmacological relevance, and detailed protocols for its analytical quantification.

Introduction: The Context of Warfarin Metabolism

Warfarin is administered clinically as a racemic mixture of (R)- and (S)-enantiomers.[1] The anticoagulant potency of these enantiomers differs significantly, with (S)-warfarin being 3-5 times more potent in its ability to inhibit the vitamin K epoxide reductase complex (VKORC1), the drug's therapeutic target.[1] This difference in potency underscores the critical importance of understanding the stereoselective metabolism of each enantiomer, as the rate of their clearance directly impacts therapeutic efficacy and patient safety.

The metabolic pathways are distinct for each enantiomer. (S)-warfarin is primarily metabolized by the cytochrome P450 enzyme CYP2C9, while (R)-warfarin is cleared by a broader range of CYPs, including CYP1A2, CYP3A4, and CYP2C19.[1] This guide focuses specifically on this compound, a product of (R)-warfarin oxidation, which serves not only as a marker of a specific metabolic pathway but also possesses its own subtle, yet significant, biochemical interactions.

Chemical Structure and Physicochemical Properties

This compound is a hydroxylated derivative of (R)-warfarin, with the hydroxyl group introduced at the 8th position of the coumarin ring.

IUPAC Name: 4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one[2]

Structure:

The key physicochemical properties of this compound are summarized below. These values are essential for developing analytical methods, predicting its behavior in biological systems, and for its synthesis as an analytical standard.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₆O₅ | [3] |

| Molecular Weight | 324.33 g/mol | [3] |

| CAS Number | 63740-77-2 | [2] |

| Melting Point | 185-187 °C (for racemic 8-Hydroxywarfarin) | [4] |

| XLogP3 (Computed) | 2.3 | [2][5] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

Metabolic Formation and Fate of this compound

The biotransformation of (R)-warfarin to this compound is a critical phase I metabolic reaction, primarily catalyzed by two distinct cytochrome P450 enzymes in the liver.

Enzymatic Catalysis: A Tale of Two CYPs

Kinetic studies in human liver microsomes have identified two enzymes responsible for 8-hydroxylation of (R)-warfarin:

The formation of this compound is a significant metabolic pathway for the less potent R-enantiomer.[7] Because of the specific and high-affinity role of CYP2C19, the rate of this compound formation can serve as a reliable in-vivo biomarker for CYP2C19 activity.[6][8] This is particularly valuable in pharmacogenetic studies, where variations in the CYP2C19 gene can lead to altered metabolic phenotypes, impacting the clearance of numerous clinically important drugs.

Phase II Metabolism: Glucuronidation

Following its formation, this compound can undergo phase II conjugation to increase its water solubility and facilitate excretion. This process involves glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, hepatic UGT1A9 and UGT1A1 have been shown to metabolize 8-hydroxywarfarin into its glucuronide conjugate.

The overall metabolic cascade from the parent drug to its excreted conjugate is a multi-step process involving distinct enzyme families.

Pharmacological Significance

While the hydroxylated metabolites of warfarin are generally considered to have significantly less anticoagulant activity than the parent compounds, they are not entirely inert. The primary significance of this compound is twofold: its use as a metabolic biomarker and its potential for drug-drug interactions via enzyme inhibition.

-

Low Anticoagulant Activity: Hydroxywarfarins are relatively inactive as inhibitors of VKORC1. Their formation represents an effective detoxification and elimination pathway for the active drug.[7]

-

Inhibition of CYP2C9: Racemic 8-hydroxywarfarin has been identified as an intermediate affinity inhibitor of CYP2C9, the primary enzyme responsible for clearing the more potent (S)-warfarin.[9] This creates a potential for product inhibition or drug-drug interactions where high concentrations of (R)-warfarin metabolites could slow the clearance of (S)-warfarin, thereby potentiating its anticoagulant effect. This feedback mechanism highlights the intricate interplay between metabolic pathways.

Analytical Quantification in Biological Matrices

Accurate quantification of this compound in plasma is essential for pharmacokinetic studies and for phenotyping CYP2C19 activity. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method synthesized from established and validated procedures for warfarin metabolite analysis.[10]

Objective: To achieve baseline chiral separation and accurate quantification of this compound from human plasma.

1. Materials and Reagents:

-

This compound analytical standard

-

Warfarin-d₅ (or other suitable internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and/or ammonium acetate (for mobile phase modification)

-

Human plasma (K₂EDTA anticoagulant)

2. Sample Preparation (Protein Precipitation):

-

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise interfere with the chromatographic analysis and foul the LC-MS system. Acetonitrile is a common choice as it efficiently denatures and precipitates plasma proteins while solubilizing the analytes of interest.

-

Procedure:

-

Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of internal standard working solution (e.g., Warfarin-d₅ at 300 nM).

-

Add 300-400 µL of ice-cold acetonitrile containing 1% formic acid.[11] The acid helps to keep the analytes in their protonated state and improves protein precipitation.

-

Vortex vigorously for 2-4 minutes to ensure complete mixing and protein denaturation.

-

Centrifuge at high speed (e.g., 15,000 rpm or >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Methanol). Vortex to dissolve.

-

Transfer to an autosampler vial for injection.

-

3. LC-MS/MS Instrumentation and Conditions:

-

Rationale: A chiral stationary phase is mandatory to separate the (R)- and (S)-enantiomers. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to detect low analyte concentrations in a complex matrix.

-

Parameters:

Parameter Typical Setting LC System UPLC or HPLC system Column Chiral Stationary Phase, e.g., Astec CHIROBIOTIC® V or HYPERSIL CHIRAL-OT Mobile Phase A Water with 5 mM Ammonium Acetate + 0.1% Formic Acid Mobile Phase B Acetonitrile or Methanol Gradient Optimized to separate warfarin and all hydroxy-metabolites Flow Rate 0.4 - 0.8 mL/min Column Temp 45-50°C Injection Volume 2-10 µL Mass Spectrometer Triple Quadrupole Mass Spectrometer Ionization Source Electrospray Ionization (ESI), Negative Ion Mode MRM Transition (R)-8-OH-Warfarin: Precursor Ion (m/z) → Product Ion (m/z) (Specific transitions to be optimized) | Internal Standard | Warfarin-d₅: Precursor Ion (m/z) → Product Ion (m/z) |

4. Method Validation and Quality Control:

-

Rationale: A self-validating protocol is essential for trustworthy results. The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure it is accurate, precise, and reliable for its intended purpose.

-

Key Validation Parameters:

-

Linearity: Establish a calibration curve over the expected concentration range (e.g., 1.0 to 800 ng/mL) with a correlation coefficient (r²) > 0.99.

-

Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) should be within ±15%, and precision (%RSD) should be <15%.

-

Lower Limit of Quantification (LLOQ): The lowest point on the calibration curve that meets accuracy and precision criteria.

-

Selectivity: Ensure no interference from endogenous plasma components at the retention time of the analyte and internal standard.

-

Matrix Effect & Recovery: Assess the impact of plasma components on ionization and the efficiency of the extraction process.

-

Analytical Workflow Diagram

Conclusion

This compound is more than a simple metabolic byproduct; it is a key molecule for understanding the complex pharmacokinetics and pharmacogenetics of warfarin therapy. Its formation provides a specific window into the activity of CYP2C19, a critical enzyme in drug metabolism. Furthermore, its potential to inhibit CYP2C9 highlights the intricate feedback loops that can exist within drug metabolic pathways. The robust analytical methods available for its quantification enable researchers to precisely probe these relationships, ultimately contributing to a more nuanced understanding of warfarin's action and paving the way for more personalized approaches to anticoagulant therapy.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54744201, 8-Hydroxywarfarin, (R)-. Retrieved January 16, 2026 from [Link].

-

George, J., & Chandran, S. (2016). Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy. Journal of Young Pharmacists, 8(4), 437-441. Available at: [Link]

-

Rusdiana, T., Rostinawati, T., & Rahmayanti, S. U. (2022). Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples. Scientia Pharmaceutica, 90(2), 22. Available at: [Link]

-

Cha, P. C., Khatun, M., Nguyen, H. T., Kim, H. S., Kang, M. J., & Kim, H. S. (2021). Determination of free and total warfarin concentrations in plasma using UPLC MS/MS and its application to a patient samples. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54697550, 8-Hydroxywarfarin. Retrieved January 16, 2026 from [Link].

-

Al-Saeed, F. A., & El-Tohamy, M. F. (2020). DETERMINATION OF WARFARIN IN HUMAN PLASMA BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY MASS SPECTROMETRY (HPLC-MS). Global Scientific Journal, 8(10), 123-134. Available at: [Link]

-

Jones, D. R., & Miller, G. P. (2011). Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin. Drug Metabolism and Disposition, 39(8), 1464-1470. Available at: [Link]

-

FDA Global Substance Registration System. (n.d.). 8-HYDROXYWARFARIN, (R)-. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Warfarin. Retrieved January 16, 2026, from [Link]

-

Bae, J. W., Lee, S. Y., Kim, M. J., & Lee, S. Y. (2018). A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 159, 355-361. Available at: [Link]

-

Zhang, Z. Y., & Fasco, M. J. (1996). Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma. ResearchGate. Available at: [Link]

-

Li, M., Liu, Y., Zhang, Y., & Li, H. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(11), 3463. Available at: [Link]

-

Wienkers, L. C., Wurden, C. J., Storch, E., Kunze, K. L., Rettie, A. E., & Trager, W. F. (1996). Formation of this compound in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19. Drug Metabolism and Disposition, 24(5), 610-614. Available at: [Link]

-

Jones, D. R., McIntosh, T. S., & Miller, G. P. (2012). Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins. Current Drug Metabolism, 13(7), 955-964. Available at: [Link]

-

Jones, D. R., McIntosh, T. S., & Miller, G. P. (2012). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. ResearchGate. Available at: [Link]

-

Haque, A., & Miller, G. P. (2018). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Frontiers in Pharmacology, 9, 137. Available at: [Link]

-

Al-Majdoub, Z. M., Al-Kaf, A. G., & Al-Mekhlafi, A. A. (2021). In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. Journal of Taibah University Medical Sciences, 16(5), 754-762. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54678486, Warfarin. Retrieved January 16, 2026 from [Link].

-

Valente, E. J., & Trager, W. F. (2009). Warfarin: history, tautomerism and activity. Current Medicinal Chemistry, 16(2), 224-234. Available at: [Link]

-

FDA Global Substance Registration System. (n.d.). 8-HYDROXYWARFARIN. Retrieved January 16, 2026, from [Link]

-

PharmGKB. (n.d.). Warfarin Pathway, Pharmacokinetics. Retrieved January 16, 2026, from [Link]

Sources

- 1. 8-Hydroxywarfarin, (R)- | C19H16O5 | CID 54744201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 17834-04-7 CAS MSDS (8-HYDROXYWARFARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 8-Hydroxywarfarin | C19H16O5 | CID 54697550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formation of this compound in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

(R)-8-Hydroxywarfarin CAS number and molecular weight

An In-Depth Technical Guide to (R)-8-Hydroxywarfarin

Introduction

This compound is a significant metabolite of the widely used anticoagulant, Warfarin.[1][2] As a chiral molecule, Warfarin is administered as a racemic mixture of its (R)- and (S)-enantiomers, each following distinct metabolic pathways. The formation of this compound is of particular interest to researchers and drug development professionals as it serves as a metabolic marker for the activity of the Cytochrome P450 enzyme, CYP2C19.[1] Understanding the properties, metabolism, and analytical quantification of this metabolite is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches involving Warfarin.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, metabolic formation, and a robust analytical workflow for its quantification in biological matrices.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to distinguish between the specific (R)-enantiomer and the racemic or unspecified form of 8-Hydroxywarfarin, as they possess different CAS numbers.

| Property | Value | Source |

| IUPAC Name | 4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | PubChem[2] |

| CAS Number | 63740-77-2 | Guidechem[1], PubChem[2] |

| Molecular Formula | C₁₉H₁₆O₅ | Guidechem[1], PubChem[2] |

| Molecular Weight | 324.33 g/mol | Klivon[3], ChemicalBook[4] |

| Monoisotopic Mass | 324.09977361 Da | PubChem[2] |

| Synonyms | (R)-8-Hydroxy Warfarin, 8-Hydroxy-R-warfarin | Guidechem[1], PubChem[2] |

| CAS Number (Unspecified Stereoisomer) | 17834-04-7 | Klivon[3], ChemicalBook[4], SRIRAMCHEM[5] |

Metabolic Pathway: Formation of this compound

Warfarin metabolism is a complex process mediated primarily by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. The two enantiomers of Warfarin, (R)- and (S)-Warfarin, are metabolized by different CYP isoforms. This compound is formed through the aromatic hydroxylation of the (R)-enantiomer of Warfarin.

This specific metabolic reaction is catalyzed predominantly by the enzyme CYP2C19 .[1] The rate of formation of this compound can, therefore, be used as an in-vivo probe to determine the phenotypic activity of an individual's CYP2C19 enzyme. This is critical because genetic polymorphisms in the CYP2C19 gene can lead to significant variations in enzyme activity, affecting drug efficacy and the potential for adverse events.

The following diagram illustrates the metabolic conversion of (R)-Warfarin to this compound.

Analytical Methodology for Quantification

Accurate quantification of this compound in biological samples, such as plasma or serum, is essential for clinical and research applications. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification

This protocol provides a robust, self-validating workflow for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins. Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate, releasing the analyte into the supernatant.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new microcentrifuge tube or HPLC vial for analysis.

2. Chromatographic Separation (HPLC)

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is effective for separating the analyte from matrix components.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid helps to protonate the analyte, improving ionization efficiency for mass spectrometry.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Detection (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Causality: MRM provides high specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from other compounds.

-

MRM Transitions:

- This compound: The specific m/z transition would be determined by infusing a pure standard (e.g., Q1: 325.1 -> Q3: 163.1).

- Internal Standard: A corresponding unique transition for the internal standard.

-

Source Parameters: Optimize gas temperatures, gas flows, and spray voltage to achieve maximum signal intensity for the analyte.

4. Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of prepared calibrators.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the complete analytical workflow.

Significance in Drug Development and Clinical Research

The study of this compound is pivotal for several reasons:

-

CYP2C19 Phenotyping: As a specific probe for CYP2C19 activity, measuring the formation of this metabolite helps in phenotyping patients. This can predict how a patient might metabolize other drugs that are substrates of CYP2C19, such as clopidogrel or certain proton pump inhibitors.

-

Drug-Drug Interaction (DDI) Studies: Investigating how new drug candidates inhibit or induce the formation of this compound provides crucial information about their potential to cause clinically significant DDIs with CYP2C19 substrates.

-

Pharmacogenomics: Research into the relationship between CYP2C19 genetic variants and the metabolic ratio of this compound to (R)-Warfarin contributes to the growing field of personalized medicine, aiming to tailor drug therapy to an individual's genetic makeup.

References

-

PubChem. (n.d.). 8-Hydroxywarfarin, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 8-Hydroxywarfarin, (R)- | C19H16O5 | CID 54744201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. klivon.com [klivon.com]

- 4. 17834-04-7 CAS MSDS (8-HYDROXYWARFARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 8-Hydroxy Warfarin - SRIRAMCHEM [sriramchem.com]

An In-depth Technical Guide to the In Vivo Formation of (R)-8-Hydroxywarfarin

This guide provides a comprehensive technical overview of the in vivo metabolic formation of (R)-8-hydroxywarfarin, a key metabolite of the widely used anticoagulant, warfarin. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical principles with actionable experimental protocols, ensuring a blend of theoretical understanding and practical application.

Introduction: The Context of Warfarin Metabolism

Warfarin is administered clinically as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The (S)-enantiomer is notably 3-5 times more potent as an anticoagulant than the (R)-isomer.[1][2][3] This difference in potency underscores the critical importance of understanding the stereoselective metabolism of each enantiomer. The metabolic clearance of warfarin, primarily through oxidation by the cytochrome P450 (CYP) enzyme system in the liver, is a major source of the high inter-individual variability in dose requirements and drug-drug interactions.[1][4] While the metabolism of the more potent (S)-warfarin by CYP2C9 is extensively studied, the pathways governing (R)-warfarin clearance, including the formation of this compound, are crucial for a complete pharmacokinetic profile and for predicting potential interactions.

Part 1: The Enzymatic Basis of this compound Formation

The hydroxylation of the R-enantiomer of warfarin is a complex process involving multiple CYP450 isoenzymes. The formation of this compound, specifically, is catalyzed by at least two key enzymes, each with different binding affinities.

Primary Catalyzing Enzymes

-

CYP1A2: This enzyme is a primary contributor to the metabolism of (R)-warfarin, catalyzing both 6- and 8-hydroxylation.[5][6] It is generally considered the low-affinity enzyme in the context of 8-hydroxylation.[7] Studies using cDNA-expressed human P450s have shown that while CYP1A2 is highly active in R-warfarin metabolism, it exhibits strong regioselectivity for 6-hydroxylation over 8-hydroxylation.[6]

-

CYP2C19: This enzyme has been identified as the high-affinity enzyme responsible for this compound formation.[7] The formation of this compound in human liver microsomes shows a strong correlation with CYP2C19 activity, making this metabolite a potential biomarker for CYP2C19 function.[4][8][9] The rate of this compound formation is often the lowest among the various hydroxylated metabolites of R-warfarin, highlighting the specificity of this pathway.[4]

While CYP1A2 and CYP2C19 are the principal enzymes, other CYPs like CYP3A4 are also involved in the overall metabolism of R-warfarin, primarily forming 10-hydroxywarfarin.[1][5][10] The interplay between these enzymes dictates the metabolic profile of (R)-warfarin.

Causality in Enzyme Contribution

The reason for involving multiple enzymes with different affinities (Kм) relates to substrate concentration. At therapeutic warfarin concentrations, the high-affinity enzyme (CYP2C19) may be a primary driver of 8-hydroxylation. However, in cases of higher concentrations or induction of CYP1A2 by external factors (e.g., smoking, diet), the low-affinity pathway can become more significant. This enzymatic redundancy is a self-validating system in pharmacology; it provides multiple routes for drug clearance, but also creates avenues for complex drug-drug interactions. For instance, a drug that inhibits CYP2C19 could shunt (R)-warfarin metabolism towards the CYP1A2 pathway, altering the metabolite profile and potentially the drug's overall clearance rate.

Metabolic Pathway Diagram

The following diagram illustrates the primary enzymatic conversion discussed.

Caption: Primary enzymatic pathways for the formation of this compound.

Part 2: In Vivo Experimental Design & Protocol

Studying the formation of this compound in vivo requires a robust experimental model to accurately reflect physiological conditions. Rodent models, particularly rats, are frequently used due to their well-characterized physiology and metabolic pathways that share similarities with humans.[11][12][13]

Experimental Workflow Diagram

This diagram outlines a typical workflow for an in vivo pharmacokinetic study in a rat model.

Caption: Standard workflow for an in vivo pharmacokinetic study of warfarin.

Detailed In Vivo Protocol (Rat Model)

This protocol is a self-validating system, incorporating controls and precise steps to ensure data integrity.

1. Animal Selection and Acclimatization:

- Species: Male Sprague-Dawley rats (200-250g). Gender differences in warfarin pharmacokinetics have been reported, so consistency is key.[13]

- Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

- Acclimatization: Allow a minimum of 7 days for acclimatization before the study begins to reduce stress-related variables.

2. Dosing and Administration:

- Rationale: Oral administration mimics the clinical route. A dose of 0.2 to 2.0 mg/kg is often used in rat studies.[13][14]

- Vehicle: Prepare a suspension of racemic warfarin in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

- Procedure: Administer the dose via oral gavage. Include a control group receiving only the vehicle.

3. Sample Collection:

- Rationale: Serial blood sampling is essential to capture the absorption, distribution, metabolism, and elimination (ADME) profile.

- Procedure: Collect blood samples (approx. 200 µL) from the tail vein or a cannulated vessel at pre-determined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

- Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) to prevent clotting.

4. Plasma Preparation:

- Procedure: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

- Storage: Transfer the resulting plasma supernatant to clean, labeled tubes and store at -80°C until analysis to ensure analyte stability.

Part 3: Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying warfarin and its metabolites due to its high sensitivity and specificity.[15][16][17]

Step-by-Step Analytical Protocol

1. Sample Preparation (Protein Precipitation):

- Rationale: This simple and effective method removes the majority of plasma proteins that can interfere with the analysis.[15][18]

- Procedure:

- Thaw plasma samples on ice.

- To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (IS), such as warfarin-d5.[18] The IS is crucial for correcting variations in extraction and instrument response.

- Vortex the mixture for 1 minute to precipitate proteins.

- Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

- Carefully transfer the supernatant to an HPLC vial for injection.

2. Chromatographic Separation:

- Rationale: Chiral chromatography is required to separate the enantiomers of warfarin and its metabolites. A chiral column is essential for resolving this compound from other isomers.[15][17]

- Typical Conditions:

- Column: HYPERSIL CHIRAL-OT or similar chiral phase column.[15][17]

- Mobile Phase A: 10 mM Ammonium Acetate in Water.

- Mobile Phase B: Acetonitrile.

- Gradient: A time-programmed gradient from low to high organic phase (Acetonitrile) is used to elute the analytes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 10°C.

3. Mass Spectrometric Detection:

- Rationale: Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity for quantification.

- Ionization: Electrospray Ionization (ESI) in negative mode is typically used for warfarin and its hydroxylated metabolites.[15][17]

- MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions. This is a highly selective process, as only molecules with the correct mass that fragment in a specific way will be detected.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Warfarin | 307.1 | 161.0 | Negative ESI |

| 6-, 7-, 8-OH-Warfarin | 323.1 | 177.0 | Negative ESI |

| Warfarin-d5 (IS) | 312.2 | 255.1 | Negative ESI |

| Data derived from representative methods.[18] |

4. Data Analysis and Quantification:

- Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound and the IS into blank plasma and processing them alongside the study samples.

- Quantification: Calculate the peak area ratio of the analyte to the IS. The concentration of this compound in the unknown samples is determined by interpolating this ratio against the linear regression of the calibration curve.

- Pharmacokinetic Analysis: Plot the resulting plasma concentration versus time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

The in vivo formation of this compound is a nuanced metabolic process primarily governed by the interplay between CYP1A2 and CYP2C19. Understanding this pathway is not merely an academic exercise; it has direct implications for predicting drug-drug interactions and explaining inter-individual variability in warfarin response. The methodologies outlined in this guide, from robust in vivo study design to highly specific LC-MS/MS quantification, provide a validated framework for researchers to accurately probe this and other critical metabolic pathways in drug development.

References

-

Kaminsky, L. S., & de Morais, S. M. (1997). Human P450 metabolism of warfarin. Pharmacology & Therapeutics. Available at: [Link]

-

Miller, G. P., et al. (2012). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Drug Metabolism Letters. Available at: [Link]

-

PharmGKB. Warfarin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

-

Lewis, R. J., et al. (1973). Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone. Journal of Clinical Investigation. Available at: [Link]

-

Zhang, Z. Y., et al. (1996). Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe. Chemical Research in Toxicology. Available at: [Link]

-

Wikipedia. (2024). Warfarin. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Miller, G. P., et al. (2012). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Ingenta Connect. Available at: [Link]

-

Cha, H. J., et al. (2017). A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Rettie, A. E., et al. (1996). Formation of this compound in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19. Drug Metabolism and Disposition. Available at: [Link]

-